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molecular formula C8H7BrN2 B1524933 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-64-9

4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1524933
M. Wt: 211.06 g/mol
InChI Key: UYYAREKUCOWVMO-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

2M Sodium hydroxide solution (114 ml) was added to a solution of 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (16 g) in 1,4-dioxane (320 ml) and the reaction heated at 60° C. overnight. After cooling, the aqueous layer was separated and washed with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulphate, filtered, and then evaporated to give title compound (10.1 g) as a cream coloured solid.
Quantity
114 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10](S(C3C=CC=CC=3)(=O)=O)[C:11]([CH3:13])=[CH:12][C:5]=12>O1CCOCC1>[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][C:11]([CH3:13])=[CH:12][C:5]=12 |f:0.1|

Inputs

Step One
Name
Quantity
114 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)C)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)NC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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